molecular formula C9H10IN3O B8323672 7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine

7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B8323672
M. Wt: 303.10 g/mol
InChI Key: UZBLGBHFVHVBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C9H10IN3O and its molecular weight is 303.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

7-iodo-1-(2-methoxyethyl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10IN3O/c1-14-5-4-13-9-7(10)2-3-11-8(9)6-12-13/h2-3,6H,4-5H2,1H3

InChI Key

UZBLGBHFVHVBRP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=CN=C2C=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), 1-bromo-2-methoxyethane (56.7 mg, 0.408 mmol) and cesium carbonate (266 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was heated at 120° C. for 1 hour, then cooled and purified by preparative HPLC using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column eluting with a gradient of 20-70% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water to give 7-iodo-2-(2-methoxyethyl)-2H-pyrazolo[4,3-b]pyridine (30 mg, 24.25% yield) and 7-iodo-1-(2-methoxyethyl)-1H-pyrazolo[4,3-b]pyridine (30 mg, 24.25% yield). MS [M+H] found 304.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
56.7 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
266 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.